molecular formula C16H31NO3 B8421897 6-Decylamino-6-oxocaproic acid

6-Decylamino-6-oxocaproic acid

Katalognummer: B8421897
Molekulargewicht: 285.42 g/mol
InChI-Schlüssel: IYQHOYIXECBKRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Decylamino-6-oxocaproic acid is a specialty organic compound of significant interest in the field of peroxygen bleaching research. Structurally related to patented amide-substituted peroxyacid precursors , this compound is designed for researchers developing advanced bleaching systems. Its molecular structure, which incorporates a decylamino group, is key to its function as a potential bleach activator. In research applications, compounds of this class are investigated for their ability to react with peroxygen sources, such as hydrogen peroxide, to generate amide-substituted peroxyacids in situ . These resulting peroxyacids are effective bleaching agents that operate efficiently across a wide temperature range (from 5°C to 85°C) and are particularly noted for their efficacy in removing challenging dingy soils from textiles . The research value of 6-Decylamino-6-oxocaproic acid lies in its potential to contribute to the formulation of more temperature-tolerant and effective bleaching compositions and detergents. Scientists utilize this reagent to study the kinetics of perhydrolysis reactions, the stability of generated peroxyacids, and the overall performance of novel bleaching systems in various experimental conditions. This product is designated For Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C16H31NO3

Molekulargewicht

285.42 g/mol

IUPAC-Name

6-(decylamino)-6-oxohexanoic acid

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-11-14-17-15(18)12-9-10-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI-Schlüssel

IYQHOYIXECBKRR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCNC(=O)CCCCC(=O)O

Herkunft des Produkts

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing 6-Decylamino-6-oxocaproic acid with high purity and yield?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example, coupling 6-oxocaproic acid with decylamine under catalytic conditions (e.g., carbodiimide-based coupling agents) can yield the target compound. Adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and reaction time (monitored via TLC/HPLC) is critical. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Reference precedents for analogous amide-forming reactions, such as biocatalytic methods for 6-aminocaproic acid derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing 6-Decylamino-6-oxocaproic acid, and how should data be interpreted?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FTIR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, assign peaks by comparing with analogous compounds (e.g., chemical shifts for the decyl chain’s methylene protons at δ 1.2–1.4 ppm and carbonyl groups at ~170 ppm). FTIR should confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹). Cross-validate data with computational predictions (e.g., DFT simulations) and reference spectral databases (e.g., PubChem, Reaxys) to resolve ambiguities .

Q. How can researchers assess the stability of 6-Decylamino-6-oxocaproic acid under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS at regular intervals (0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Identify degradation products (e.g., hydrolysis of the amide bond) and correlate with structural vulnerabilities. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the catalytic hydrogenation of intermediates in 6-Decylamino-6-oxocaproic acid synthesis?

  • Methodological Answer : Investigate hydrogenation steps (e.g., reduction of nitriles or oximes to amines) using PtO₂ or Raney Ni catalysts. Monitor reaction progress via in situ FTIR or GC-MS to detect intermediates. Compare turnover frequencies (TOF) and activation energies (via Eyring plots) under varying pressures (1–10 bar H₂). Use isotopic labeling (e.g., D₂) to trace hydrogenation pathways and propose a mechanism supported by kinetic isotope effects .

Q. How can computational modeling resolve contradictions in the reported solubility and aggregation behavior of 6-Decylamino-6-oxocaproic acid?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model solvent interactions (e.g., water, ethanol) and micelle formation. Calculate Hansen solubility parameters (δD, δP, δH) to predict solubility trends. Validate models with experimental dynamic light scattering (DLS) data to detect aggregates. Cross-reference with literature discrepancies, such as variations in critical micelle concentration (CMC) due to impurities or measurement techniques (e.g., surface tension vs. conductivity) .

Q. What strategies are effective for reconciling contradictory bioactivity data in studies involving 6-Decylamino-6-oxocaproic acid derivatives?

  • Methodological Answer : Perform meta-analysis of existing datasets, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa), assay protocols (e.g., MTT vs. resazurin), and compound purity (HPLC-certified vs. crude). Use statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers. Replicate key experiments under standardized conditions, and employ orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry) to confirm bioactivity trends .

Q. How can structure-activity relationship (SAR) studies improve the design of 6-Decylamino-6-oxocaproic acid analogs for targeted applications?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., varying alkyl chain length, substituting amide with urea groups). Test these analogs in functional assays (e.g., enzyme inhibition, membrane permeability) and correlate results with computational descriptors (e.g., LogP, polar surface area). Use multivariate analysis (e.g., PCA or PLS regression) to identify key structural determinants of activity. Validate hypotheses through crystallography or docking studies if target proteins are known .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.